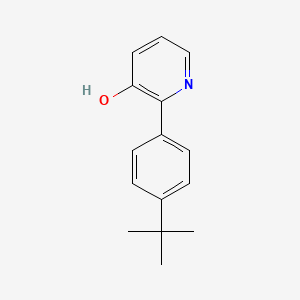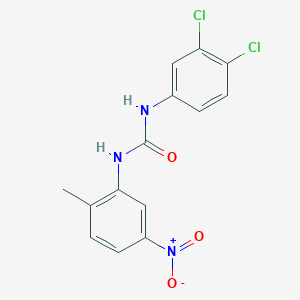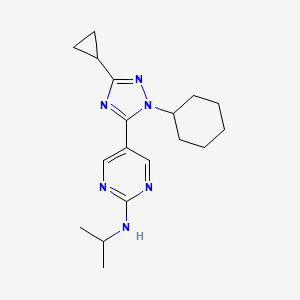![molecular formula C14H22N2O2S2 B5623192 (1R*,5R*)-3-(methylsulfonyl)-6-[(5-methyl-2-thienyl)methyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5623192.png)
(1R*,5R*)-3-(methylsulfonyl)-6-[(5-methyl-2-thienyl)methyl]-3,6-diazabicyclo[3.2.2]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The chemical compound is structurally related to diazabicyclo[3.2.2]nonane derivatives, which have been explored for their interactions with nicotinic acetylcholine receptors (nAChRs), showcasing the potential for subtype selectivity and high affinity towards α4β2(∗) receptors. Such compounds are of interest due to their relevance in neurological processes and potential therapeutic applications (Eibl et al., 2013).
Synthesis Analysis
The synthesis of related diazabicyclo[nonane] derivatives often involves the implementation of a carboxamide motif displaying hydrogen bond acceptor (HBA) functionality, which significantly impacts nAChR interaction. The structural analogs highlight the importance of the HBA system (e.g., carboxamide, sulfonamide, urea) in achieving high affinity and subtype selectivity, with electrophysiological responses showing diverse activation profiles across nAChR subtypes (Eibl et al., 2013).
Molecular Structure Analysis
The molecular structure and conformation of similar compounds, such as 1-methyl-3,4-benzo-7-thia-2-azabicyclo[3.3.1]nonane 7-oxide, have been elucidated through spectral data, chemical evidence, and molecular mechanics calculations, indicating the importance of stable conformers and the positioning of substituents for desired biological activity (Terada et al., 1986).
Chemical Reactions and Properties
The trifluoromethanesulfonate and related salts based on diazabicyclo[nonane] scaffolds highlight the versatility and reactivity of these structures, contributing to a deeper understanding of their physicochemical properties, spectral parameters, and potential for forming ionic liquids and other novel materials (Tolstikova et al., 2010).
Physical Properties Analysis
The physical properties of diazabicyclo[nonane] derivatives, including their thermal behavior and polymorphism, have been investigated, revealing complex phase relationships and the influence of molecular structure on stability and transitions between polymorphic forms (Laus et al., 2011).
Chemical Properties Analysis
The chemical transformations of diazabicyclo[nonane] derivatives, such as aminomethylation reactions leading to new functionalized compounds, underline the chemical versatility and potential for modification of the core structure, enabling the exploration of a wide range of biological activities (Dotsenko et al., 2007).
Propriétés
IUPAC Name |
(1R,5R)-3-methylsulfonyl-6-[(5-methylthiophen-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S2/c1-11-3-6-14(19-11)10-15-7-12-4-5-13(15)9-16(8-12)20(2,17)18/h3,6,12-13H,4-5,7-10H2,1-2H3/t12-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQAZGMJIHAQEX-CHWSQXEVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CN2CC3CCC2CN(C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)CN2C[C@H]3CC[C@@H]2CN(C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-{3-[(1-isopropylpiperidin-4-yl)oxy]-4-methoxybenzoyl}-D-prolinamide](/img/structure/B5623137.png)
![2-(2,4-dichlorophenoxy)-N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}acetamide](/img/structure/B5623151.png)
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3,3-dimethylbutanamide](/img/structure/B5623161.png)
![4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(propylsulfonyl)piperidine](/img/structure/B5623169.png)

![3-[(dimethylamino)methylene]-5-phenyl-2(3H)-furanone](/img/structure/B5623182.png)
![1-[(6-ethylpyrimidin-4-yl)amino]-3-piperidin-1-ylpropan-2-ol](/img/structure/B5623184.png)
![N-[(5-isopropylisoxazol-3-yl)methyl]-N-methyl-2-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetamide](/img/structure/B5623199.png)
![2,5-dichloro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5623205.png)